molecular formula C27H30N2O8 B11061485 Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11061485
M. Wt: 510.5 g/mol
InChI Key: REXGDLIFNAFQPH-UHFFFAOYSA-N
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Description

ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, multiple hydroxyl and methoxy groups, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesis. The process may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through substitution reactions using reagents like methanol and hydroxylating agents.

    Attachment of the amino group: This step may involve amination reactions using amine precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis.

    Biology: As a probe for studying biological pathways involving hydroxyl and methoxy groups.

    Medicine: Potential use in drug development due to its complex structure and functional groups.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: shares similarities with other pyridine derivatives and compounds containing hydroxyl, methoxy, and amino groups.

Uniqueness

  • The unique combination of functional groups in ETHYL 4-HYDROXY-5-{1-(3-HYDROXY-4-METHOXYPHENYL)-3-[(4-METHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE provides it with distinct chemical reactivity and potential applications compared to other similar compounds.

Properties

Molecular Formula

C27H30N2O8

Molecular Weight

510.5 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H30N2O8/c1-4-37-27(34)20-15-29-26(33)24(25(20)32)19(17-7-10-22(36-3)21(30)13-17)14-23(31)28-12-11-16-5-8-18(35-2)9-6-16/h5-10,13,15,19,30H,4,11-12,14H2,1-3H3,(H,28,31)(H2,29,32,33)

InChI Key

REXGDLIFNAFQPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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